REACTION_SMILES
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[CH2:14]([CH3:15])[I:16].[H-:12].[Na+:13].[O:18]=[CH:19][N:20]([CH3:21])[CH3:22].[O:1]=[c:2]1[nH:3][cH:4][c:5]([C:8](=[O:9])[O:10][CH3:11])[cH:6][cH:7]1.[OH2:17]>>[O:1]=[c:2]1[n:3]([CH2:14][CH3:15])[cH:4][c:5]([C:8](=[O:9])[O:10][CH3:11])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(=O)[nH]c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCn1cc(C(=O)OC)ccc1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |